1-(3-phenyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 1-(3-phenyl-1H-pyrazol-4-yl)ethanone typically involves the acetylation of 3-hydroxy-1-phenyl-1H-pyrazole. One common method is the Fries rearrangement, which uses aluminum chloride (AlCl3) and carbon disulfide (CS2) as reagents . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds . These methods are widely used in both laboratory and industrial settings due to their reliability and efficiency.
Chemical Reactions Analysis
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase (COX) enzymes . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3-Phenyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: This compound has a methoxy group instead of a phenyl group, which can alter its chemical and biological properties.
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone: This compound is structurally similar but may have different reactivity and applications.
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: The presence of additional methyl groups can influence the compound’s stability and reactivity.
Properties
CAS No. |
21031-24-3 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(5-phenyl-1H-pyrazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-8(14)10-7-12-13-11(10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) |
InChI Key |
FORDRZRYTRUFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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